Enantiomeric Purity: (R)-Azepan-3-amine Achieves 99.2% ee via Scalable Biocatalytic Route vs. 95% ee from Alternative Asymmetric Methods
The biocatalytic synthesis route using ω-transaminase delivers (R)-Azepan-3-amine with 99.2% enantiomeric excess (ee) [1]. In contrast, alternative asymmetric synthetic approaches for azepane derivatives, such as Pd-catalyzed intramolecular allylic amination, yield azepane products with 95% ee under optimized conditions [2]. This 4.2 percentage point improvement in enantiopurity is critical for pharmaceutical applications where chiral impurity levels directly impact drug safety and efficacy profiles.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 99.2% ee |
| Comparator Or Baseline | 95% ee (Pd-catalyzed asymmetric synthesis of azepane derivatives) |
| Quantified Difference | +4.2% ee |
| Conditions | ω-Transaminase biocatalysis (target) vs. Pd-catalyzed allylic amination (comparator) |
Why This Matters
Higher enantiomeric excess directly reduces the burden of chiral impurity removal in downstream API purification, lowering cost of goods and meeting ICH Q6A regulatory specifications.
- [1] Feng, Y.; Luo, Z.; Sun, G.; et al. Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane: A Pharmaceutically Important Intermediate. Org. Process Res. Dev. 2017, 21 (4), 648–654. View Source
- [2] Asymmetric Synthesis of (−)-Aurantioclavine via Palladium-Catalyzed Intramolecular Allylic Amination. (Relevant azepane intermediate data: 77% yield, 95% ee). View Source
